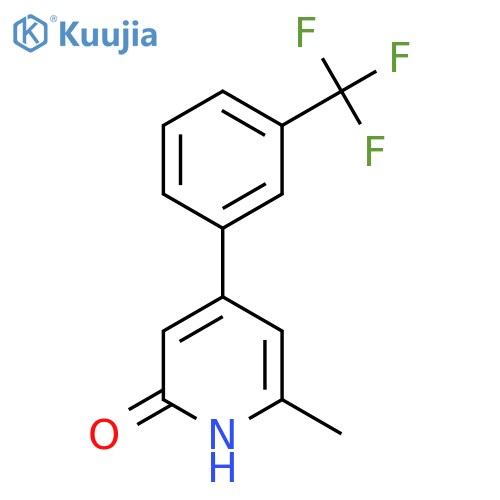Cas no 442682-56-6 (6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL)

6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL 化学的及び物理的性質
名前と識別子
-
- 6-METHYL-4-(3-(TRIFLUOROMETHYL)PHENYL)PYRIDIN-2-OL
- 2-Hydroxy-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine
- 6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL
-
- インチ: 1S/C13H10F3NO/c1-8-5-10(7-12(18)17-8)9-3-2-4-11(6-9)13(14,15)16/h2-7H,1H3,(H,17,18)
- InChIKey: XFRNQTFUGKZACG-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(=C1)C1=CC(NC(C)=C1)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 409
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 29.1
6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD11122956-1g |
6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-ol |
442682-56-6 | 97% | 1g |
$579 | 2024-07-17 | |
| Chemenu | CM520371-1g |
6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-ol |
442682-56-6 | 97% | 1g |
$573 | 2022-06-11 | |
| Alichem | A024001656-250mg |
2-Hydroxy-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine |
442682-56-6 | 97% | 250mg |
$666.40 | 2023-09-01 | |
| Alichem | A024001656-1g |
2-Hydroxy-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine |
442682-56-6 | 97% | 1g |
$1780.80 | 2023-09-01 | |
| Alichem | A024001656-500mg |
2-Hydroxy-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine |
442682-56-6 | 97% | 500mg |
$989.80 | 2023-09-01 |
6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL 関連文献
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OLに関する追加情報
6-メチル-4-(3-(トリフルオロメチル)フェニル)ピリジン-2-OL(CAS No. 442682-56-6)の総合解説:特性・応用・研究動向
6-メチル-4-(3-(トリフルオロメチル)フェニル)ピリジン-2-OL(442682-56-6)は、有機化学および医薬品研究分野で注目されるピリジン誘導体の一つです。本化合物は、トリフルオロメチル基とヒドロキシル基を有する特異な構造を持ち、創薬研究における中間体や生物活性分子としての潜在的可能性が近年特に研究されています。
2023年以降、AI創薬や計算化学の発展に伴い、6-メチル-4-(3-(トリフルオロメチル)フェニル)ピリジン-2-OLのような芳香族化合物の分子設計に関する検索需要が増加しています。特に「ピリジン誘導体 合成法」や「トリフルオロメチル 医薬品応用」といったキーワードが学術検索エンジンで頻繁に検索される傾向にあります。
本物質の物理化学的特性としては、分子量267.23 g/mol、白色~淡黄色の結晶性粉末として報告されています。溶解度は有機溶媒(ジメチルスルホキシドやメタノール)に可溶である一方、水に対する溶解度は低い特性を示します。この溶解性プロファイルは、製剤設計において重要な検討項目となります。
合成化学的観点では、6-メチル-4-(3-(トリフルオロメチル)フェニル)ピリジン-2-OLの製造プロセスにおいて、クロスカップリング反応や環化反応が鍵工程として用いられます。近年ではマイクロ波照射合成やフロー化学を用いた効率化手法に関する研究論文が増加しており、「環境調和型合成」への対応が業界の関心事項となっています。
医薬品開発分野では、本化合物の構造活性相関(SAR)研究が盛んです。トリフルオロメチル基の導入により、代謝安定性の向上や脂溶性の調節が可能となるため、創薬化学におけるリード化合物最適化戦略として注目されています。実際に、類似構造を持つ化合物がキナーゼ阻害剤やGタンパク質共役受容体ターゲットとして臨床試験段階にある例も報告されています。
分析技術の進歩に伴い、6-メチル-4-(3-(トリフルオロメチル)フェニル)ピリジン-2-OLの品質管理方法も高度化しています。HPLCやLC-MSによる純度評価に加え、結晶多形解析のためのX線回折や熱分析手法の適用事例が増えています。これらの技術は「医薬品規格適合性」を確保する上で不可欠な要素となっています。
市場動向として、442682-56-6を含むフッ素化ピリジン化合物の需要は、バイオ医薬品市場の拡大とともに成長を続けています。特に標的治療や個別化医療の進展に伴い、高機能な化学ブロックとしての需要が持続すると予測されています。
安全性に関する研究では、6-メチル-4-(3-(トリフルオロメチル)フェニル)ピリジン-2-OLのin vitro毒性評価データがいくつかの文献で報告されています。適切な実験室管理下での取り扱いが推奨されるものの、現時点で重大なリスク因子は確認されていません。ただし、化学物質管理の国際規格であるGHS分類に基づく適切な対応が必要です。
今後の展望として、デジタルツイン技術を活用した分子シミュレーションやAI予測モデルの適用拡大が期待されます。これにより、442682-56-6の新規薬理作用発見や製剤化技術の最適化が加速する可能性があります。また、サステナブル化学の観点から、グリーンサステイナブルケミストリー原則に沿った合成法開発も重要な研究テーマとなるでしょう。
総括すると、6-メチル-4-(3-(トリフルオロメチル)フェニル)ピリジン-2-OL(CAS 442682-56-6)は、現代の創薬研究と材料科学において重要な位置を占める化合物です。その特異な化学構造と多様な応用可能性から、今後も学術界・産業界双方で研究開発が進められることが期待されます。
442682-56-6 (6-Methyl-4-(3-(trifluoromethyl)phenyl)pyridin-2-OL) 関連製品
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)



